molecular formula C12H15BrO3 B3045568 Ethyl 4-bromomethyl-2-ethoxy-benzoate CAS No. 110017-07-7

Ethyl 4-bromomethyl-2-ethoxy-benzoate

Cat. No. B3045568
CAS RN: 110017-07-7
M. Wt: 287.15 g/mol
InChI Key: JLPBJYKWFFSDEI-UHFFFAOYSA-N
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Description

Ethyl 4-bromomethyl-2-ethoxy-benzoate is a chemical compound with the molecular formula C12H15BrO3 . It has a molecular weight of 287.15000 .

Scientific Research Applications

Liquid-Crystalline Properties

Ethyl 4-bromomethyl-2-ethoxy-benzoate and its derivatives have been studied for their liquid-crystalline properties. Okamoto, Murai, and Takenaka (1997) investigated alkyl 4-[2-(perfluorooctyl)ethoxy]benzoates, revealing that lower members show a smectic A phase with properties influenced by the carbon number of the hydrocarbon chain. X-ray examinations indicated an interdigited arrangement of molecules in these phases (Okamoto, Murai, & Takenaka, 1997).

Optical Nonlinear Properties

In the realm of optics, Hasanain A. Abdullmajed et al. (2021) synthesized two Schiff base compounds derived from ethyl-4-amino benzoate, exploring their nonlinear refractive indices and optical limiting properties. These findings suggest potential applications in optical limiters (Abdullmajed et al., 2021).

Anti-Juvenile Hormone Agent

Ethyl 4-bromomethyl-2-ethoxy-benzoate has been utilized in the development of anti-juvenile hormone agents. Ishiguro et al. (2003) prepared Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate as a novel anti-juvenile hormone agent, showing its efficacy in inducing precocious metamorphosis in silkworm larvae (Ishiguro et al., 2003).

Supramolecular Tubular Structures

In materials science, the formation of supramolecular tubular structures using derivatives of ethyl 4-bromomethyl-2-ethoxy-benzoate has been researched. Kwon et al. (1994) studied polymethacrylate with tapered side groups, revealing unique hexagonal solid-state and liquid crystalline phases (Kwon et al., 1994).

NLO Properties

The nonlinear optical (NLO) properties of derivatives of ethyl 4-bromomethyl-2-ethoxy-benzoate have been explored using density functional theory. Dinyuy Emmanuel Kiven et al. (2023) investigated these properties, finding promising candidates for NLO materials with significant static first and second hyperpolarizabilities (Kiven et al., 2023).

Fluorescent Probes

In biochemical applications, the use of ethyl 4-bromomethyl-2-ethoxy-benzoate derivatives in fluorescent probes has been researched. Hairong Zheng et al. (2016) developed a turn-on fluorescent probe for H2S detection using a new trap group 4-(bromomethyl)benzoate, based on an excited-state intramolecular proton transfer mechanism, demonstrating potential biological applications (Zheng et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 4-(bromomethyl)benzoate, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to wear suitable protective clothing, avoid contact with skin and eyes, and avoid formation of dust and aerosols .

properties

IUPAC Name

ethyl 4-(bromomethyl)-2-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-3-15-11-7-9(8-13)5-6-10(11)12(14)16-4-2/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPBJYKWFFSDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CBr)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501218867
Record name Benzoic acid, 4-(bromomethyl)-2-ethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromomethyl-2-ethoxy-benzoate

CAS RN

110017-07-7
Record name Benzoic acid, 4-(bromomethyl)-2-ethoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110017-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(bromomethyl)-2-ethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-(bromomethyl)-2-ethoxy-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.050
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-ethoxy-4-methylbenzoate (100 mg, 0.481 mmol) in 2 mL of trifluoromethyl toluene was added NBS (94 mg, 0.529 mmol) and AIBN (10 mg) in portions. The mixture was heated to reflux and stirred for 24 h. The reaction mixture was concentrated, diluted with 10 mL of EA, washed with 5 mL of 4 N NaOH, 5 mL of brine, dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford ethyl 4-(bromomethyl)-2-ethoxybenzoate as brown oil (42 mg, 30%), which was used for the next step directly.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
94 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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